Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)-
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Overview
Description
Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is a complex organic compound that features a triazine ring substituted with hydrazino and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- typically involves the reaction of 4-hydrazino-6-(4-morpholinyl)-1,3,5-triazine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino or morpholinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds.
Scientific Research Applications
Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine
- N-Butyl-4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- N,N-Diethyl-4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-amine
Uniqueness
Acetonitrile, ((4-hydrazino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)oxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydrazino and morpholinyl groups on the triazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
137522-79-3 |
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Molecular Formula |
C9H13N7O2 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
2-[(4-hydrazinyl-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C9H13N7O2/c10-1-4-18-9-13-7(15-11)12-8(14-9)16-2-5-17-6-3-16/h2-6,11H2,(H,12,13,14,15) |
InChI Key |
IJYAVVKRWVFOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)OCC#N |
Origin of Product |
United States |
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